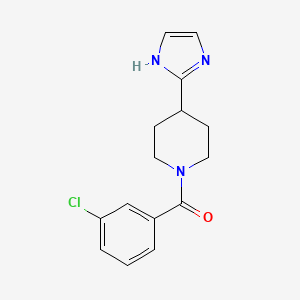
1-(3-chlorobenzoyl)-4-(1H-imidazol-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The piperidine intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the 3-chlorobenzoyl-piperidine derivative.
Attachment of the Imidazole Moiety:
- The final step involves the introduction of the imidazole ring. This can be achieved by reacting the 3-chlorobenzoyl-piperidine derivative with an imidazole derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzoyl)-4-(1H-imidazol-2-yl)piperidine typically involves multi-step organic reactions. One common method includes:
-
Formation of the Piperidine Ring:
- Starting with a suitable piperidine precursor, the piperidine ring is formed through cyclization reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chlorobenzoyl)-4-(1H-imidazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorobenzoyl)-4-(1H-imidazol-2-yl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-chlorobenzoyl)-4-(1H-imidazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The chlorobenzoyl group may enhance the compound’s binding affinity to hydrophobic pockets in proteins, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chlorobenzoyl)-4-(1H-imidazol-1-yl)piperidine: Similar structure but with a different position of the imidazole nitrogen.
1-(3-Chlorobenzoyl)-4-(1H-pyrazol-2-yl)piperidine: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness: 1-(3-Chlorobenzoyl)-4-(1H-imidazol-2-yl)piperidine is unique due to the specific positioning of the imidazole ring, which can significantly influence its binding properties and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C15H16ClN3O |
|---|---|
Molekulargewicht |
289.76 g/mol |
IUPAC-Name |
(3-chlorophenyl)-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C15H16ClN3O/c16-13-3-1-2-12(10-13)15(20)19-8-4-11(5-9-19)14-17-6-7-18-14/h1-3,6-7,10-11H,4-5,8-9H2,(H,17,18) |
InChI-Schlüssel |
FTPZVOZQAKAPMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=NC=CN2)C(=O)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylicacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13514527.png)
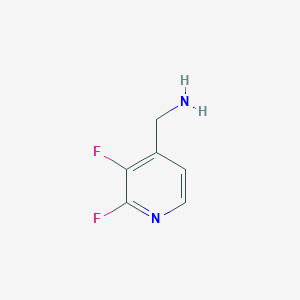
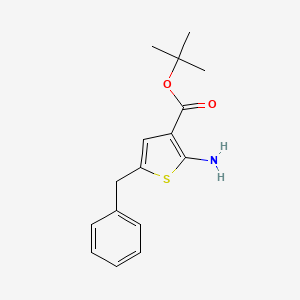
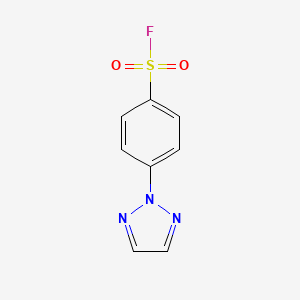
![rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B13514535.png)
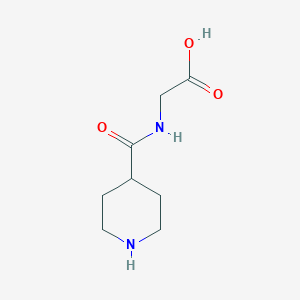
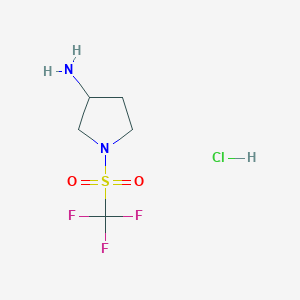
![rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B13514548.png)
![rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis](/img/structure/B13514552.png)
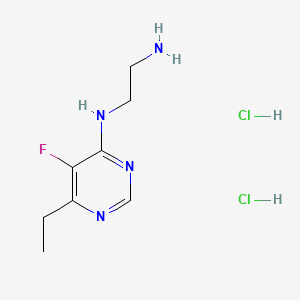
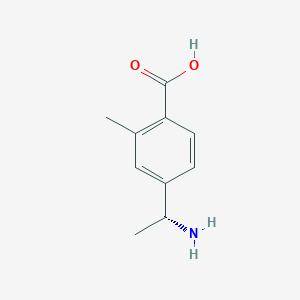
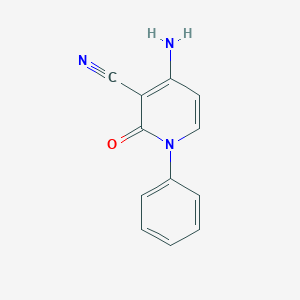
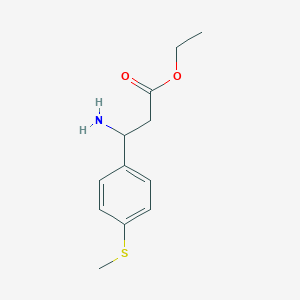
![2-[1-(furan-3-yl)-N-methylformamido]acetic acid](/img/structure/B13514574.png)
